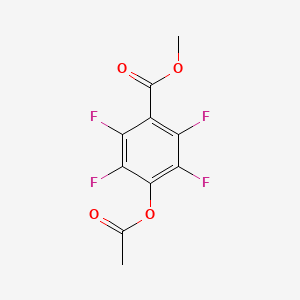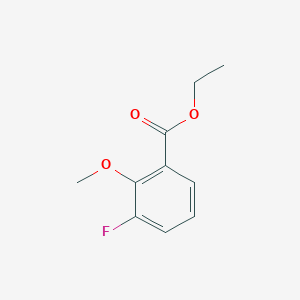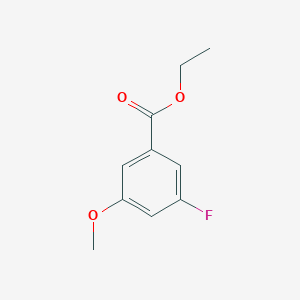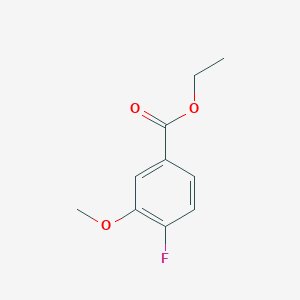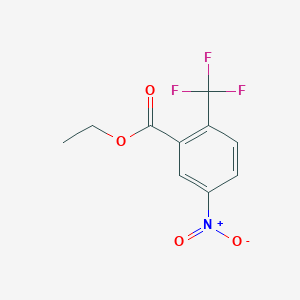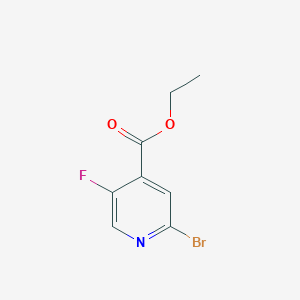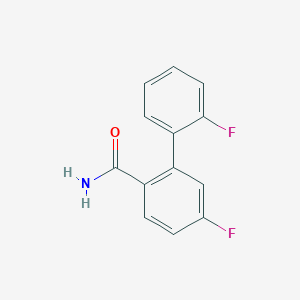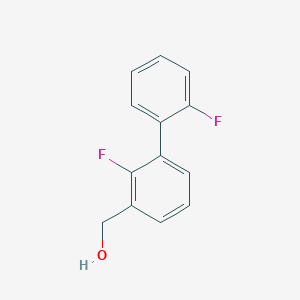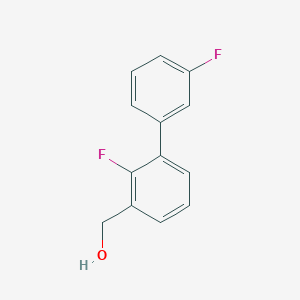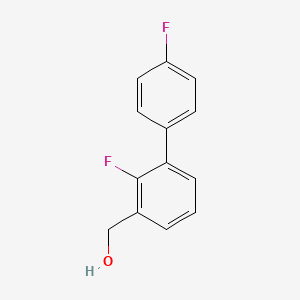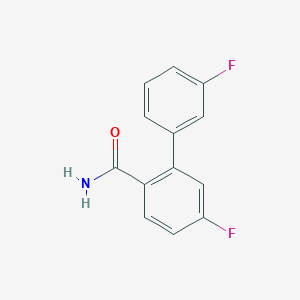
3',5-Difluorobiphenyl-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3',5-Difluorobiphenyl-2-carboxamide is a chemical compound characterized by its unique structure, which includes a biphenyl core with fluorine atoms at the 3' and 5' positions and a carboxamide group at the 2' position. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3',5-Difluorobiphenyl-2-carboxamide typically involves the following steps:
Biphenyl Formation: The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.
Carboxamide Formation: The carboxamide group at the 2' position is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine under dehydration conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Large-scale reactions are typically carried out in reactors equipped with temperature and pressure control systems to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions: 3',5-Difluorobiphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the carboxamide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: 3',5-Difluorobiphenyl-2-carboxylic acid
Reduction: 3',5-Difluorobiphenyl-2-amine
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
科学的研究の応用
3',5-Difluorobiphenyl-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of advanced materials and as a component in various chemical processes.
作用機序
The mechanism by which 3',5-Difluorobiphenyl-2-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial: Interaction with microbial cell membranes
Anticancer: Inhibition of specific enzymes or signaling pathways involved in cancer cell growth
類似化合物との比較
3',5-Difluorobiphenyl-2-carboxamide is unique due to its specific structural features, such as the presence of fluorine atoms and the carboxamide group. Similar compounds include:
Biphenyl-2-carboxamide: Lacks fluorine atoms
3',5-Dichlorobiphenyl-2-carboxamide: Contains chlorine atoms instead of fluorine
3',5-Difluorobiphenyl-2-carboxylic acid: Lacks the amide group
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMQRNRPOKOBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
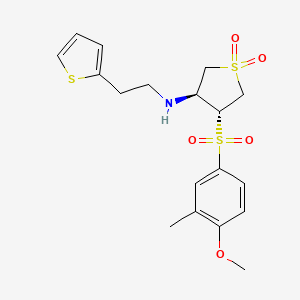
![(3S,4R)-N-cyclopentyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837487.png)
![(3S,4R)-N-(1,3-benzodioxol-5-ylmethyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837493.png)
![(3S,4R)-4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-phenylpropyl)tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B7837496.png)
